molecular formula C22H27ClN4O3S B2770550 N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898461-19-3

N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2770550
CAS RN: 898461-19-3
M. Wt: 462.99
InChI Key: WTKPYPHDVNFLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27ClN4O3S and its molecular weight is 462.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Quinazolinone derivatives exhibit significant antimicrobial and antifungal activities, as demonstrated by various studies. For example, compounds synthesized from quinazolinone have been evaluated for their in vitro antibacterial screening against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds' molecular docking studies further highlight their potential as antimicrobial agents by demonstrating binding affinity to specific bacterial proteins (Rajasekaran & Rao, 2015). Similarly, novel sulfonamide derivatives, including quinazolinone motifs, showed promising cytotoxic activity against cancer cell lines, underscoring their potential for developing new therapeutic agents (Ghorab et al., 2015).

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been a significant focus of research, with studies demonstrating these compounds' efficacy in inhibiting tumor cell growth. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity, showing remarkable broad-spectrum antitumor activity. This suggests these compounds are nearly 1.5–3.0-fold more potent compared to the positive control 5-FU, offering insights into their mechanism of action and potential therapeutic applications (Al-Suwaidan et al., 2016).

Anticonvulsant and Analgesic Properties

Research into quinazolinone derivatives has also extended to their anticonvulsant and analgesic properties. Derivatives synthesized for this purpose have been tested in vivo, revealing that certain morpholino and imidazolyl derivatives exhibit promising anticonvulsant leads, with in silico drug-likeness parameters indicating their potential for good absorption and brain penetration (Amir et al., 2011).

Structural and Spectroscopic Studies

The structural aspects of quinazolinone derivatives have been extensively studied to understand their potential applications further. Investigations into their crystal structure, vibrational spectroscopy, and molecular docking studies provide valuable insights into their chemical behavior and interaction with biological targets. For example, comprehensive structural and vibrational studies of specific quinazolinone derivatives have been reported, including molecular electrostatic potential and frontier molecular orbital analysis, to elucidate their interaction mechanisms and potential biological activity (El-Azab et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3S/c23-17-6-2-3-7-18(17)24-20(28)15-31-21-16-5-1-4-8-19(16)27(22(29)25-21)10-9-26-11-13-30-14-12-26/h2-3,6-7H,1,4-5,8-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKPYPHDVNFLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.